2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C15H12Cl2O4 and a molecular weight of 327.16 .
Molecular Structure Analysis
The molecular structure of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid consists of a benzoic acid moiety with a methoxy group at the 3-position and a 2,6-dichlorobenzyl group attached via an ether linkage at the 2-position .Scientific Research Applications
Microbial Degradation of Herbicides : Dicamba, a herbicide closely related to 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid, is degraded by soil microbes using a novel Rieske nonheme oxygenase. This enzyme catalyzes the oxidative demethylation of dicamba to 3,6-dichlorosalicylic acid and formaldehyde, as revealed by crystal structures of the enzyme in different states (Dumitru et al., 2009).
Environmental Remediation Techniques : The mineralization of dicamba in aqueous solutions through electro-Fenton and photoelectro-Fenton processes has been studied. These techniques involve generating hydroxyl radicals for the degradation of the herbicide, with photoelectro-Fenton showing a higher efficiency (Brillas et al., 2003).
Chemical Reaction Studies : Research on radical zwitterions from methoxylated benzoic acids, including 2,6-dimethoxybenzoic acid, has contributed to understanding electron transfer processes and the stability of these radicals (Steenken et al., 1977).
Crystallography and Molecular Structure Analysis : Structural analyses of compounds related to 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid have helped in understanding the favored pathways for chemical reactions such as lactonization (Evans et al., 1995).
Study of Polymeric Materials : Research has been conducted on the use of substituted benzoic acids, including 2-methoxybenzoic acid, as dopants for polyaniline, a conducting polymer. This research contributes to the development of advanced materials with varied electrical properties (Amarnath et al., 2005).
Organic Synthesis and Reaction Mechanisms : Studies on the Baeyer-Villiger oxidation versus aromatic ring hydroxylation of methoxy-substituted benzenes, including 2,6-dimethoxybenzoic acid, provide insights into competing oxidation mechanisms in organic synthesis (Gambarotti et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-20-13-7-2-4-9(15(18)19)14(13)21-8-10-11(16)5-3-6-12(10)17/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXBLRFCUQDIKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.